molecular formula C14H11Cl2NO B12455464 (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol CAS No. 303098-33-1

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol

Katalognummer: B12455464
CAS-Nummer: 303098-33-1
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: DWCSNKHXSUZRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an imine linkage to a dichlorophenyl group

Vorbereitungsmethoden

The synthesis of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol typically involves the condensation of 3-aminophenylmethanol with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Analyse Chemischer Reaktionen

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be compared with other similar compounds, such as:

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)propanol: Similar structure but with a propanol group instead of methanol.

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)butanol: Similar structure but with a butanol group instead of methanol.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303098-33-1

Molekularformel

C14H11Cl2NO

Molekulargewicht

280.1 g/mol

IUPAC-Name

[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanol

InChI

InChI=1S/C14H11Cl2NO/c15-12-5-4-11(14(16)7-12)8-17-13-3-1-2-10(6-13)9-18/h1-8,18H,9H2

InChI-Schlüssel

DWCSNKHXSUZRDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.